molecular formula C21H15ClFN5O B2832094 1-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207033-64-4

1-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2832094
CAS No.: 1207033-64-4
M. Wt: 407.83
InChI Key: FMDIWXCHLUOYGS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-(4-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of various functional groups, such as the chlorophenyl, fluorobenzyl, and pyridinyl moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Core: The triazole ring can be formed via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 4-chlorophenyl azide can react with an alkyne derivative to form the triazole ring.

    Introduction of the Pyridinyl Group: The pyridin-3-yl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

    Attachment of the Fluorobenzyl Group: The N-(4-fluorobenzyl) moiety can be attached via a nucleophilic substitution reaction, where a suitable nucleophile reacts with a 4-fluorobenzyl halide.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through an amide coupling reaction using carboxylic acid derivatives and amine precursors.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially modifying the triazole ring or the aromatic substituents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the carboxamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and catalysts such as palladium on carbon for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Explored for its potential as a bioactive compound, including antimicrobial, antifungal, and anticancer activities.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and neuroprotective properties.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth.

    Pathways Involved: The specific pathways affected depend on the biological context, but common pathways include those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    1-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide: can be compared with other triazole derivatives, such as:

Uniqueness:

  • The unique combination of the chlorophenyl, fluorobenzyl, and pyridinyl groups in this compound contributes to its distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN5O/c22-16-5-9-18(10-6-16)28-20(15-2-1-11-24-13-15)19(26-27-28)21(29)25-12-14-3-7-17(23)8-4-14/h1-11,13H,12H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDIWXCHLUOYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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